molecular formula C13H13N3O B15115366 6-ethyl-N-phenylpyrimidine-4-carboxamide

6-ethyl-N-phenylpyrimidine-4-carboxamide

Cat. No.: B15115366
M. Wt: 227.26 g/mol
InChI Key: QTAXOKOIJLHWJH-UHFFFAOYSA-N
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Description

6-ethyl-N-phenylpyrimidine-4-carboxamide is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-phenylpyrimidine-4-carboxamide typically involves the reaction of ethyl-substituted pyrimidine derivatives with phenylamine under specific conditions. One common method is the amidation of 6-ethylpyrimidine-4-carboxylic acid with phenylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale amidation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-phenylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-ethyl-N-phenylpyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-ethoxy-N-phenylpyrimidine-4-carboxamide
  • Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate
  • N-(2-phenyloxazol-4-yl)methylpyrimidine carboxamide derivatives

Highlighting Uniqueness

6-ethyl-N-phenylpyrimidine-4-carboxamide is unique due to its specific ethyl and phenyl substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

6-ethyl-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H13N3O/c1-2-10-8-12(15-9-14-10)13(17)16-11-6-4-3-5-7-11/h3-9H,2H2,1H3,(H,16,17)

InChI Key

QTAXOKOIJLHWJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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